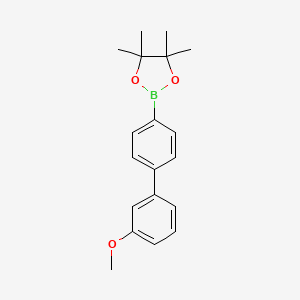

3'-Methoxybiphenyl-4-boronic acid pinacol ester

Übersicht

Beschreibung

3'-Methoxybiphenyl-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that the ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .

Action Environment

The action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH . Additionally, the compound should be stored under an inert atmosphere to maintain its stability .

Biochemische Analyse

Biochemical Properties

3’-Methoxybiphenyl-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic substrates. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives can influence cell function by participating in the synthesis of biologically active molecules. These molecules can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds synthesized using 3’-Methoxybiphenyl-4-boronic acid pinacol ester may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

At the molecular level, 3’-Methoxybiphenyl-4-boronic acid pinacol ester exerts its effects through the formation of covalent bonds with organic substrates. The mechanism involves the coordination of the boronic ester with a palladium catalyst, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with biomolecules, such as enzymes and proteins, are primarily mediated by the boron atom, which can form reversible covalent bonds with nucleophilic groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 3’-Methoxybiphenyl-4-boronic acid pinacol ester can change over time. The compound is generally stable under standard storage conditions, but it can undergo degradation when exposed to moisture or high temperatures. Long-term effects on cellular function are not directly attributed to this compound, but rather to the products synthesized using it. In vitro and in vivo studies have shown that the stability of the synthesized products can vary, influencing their biological activity over time .

Dosage Effects in Animal Models

The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester in animal models are not well-documented, as the compound is primarily used in synthetic chemistry. Its derivatives and the products synthesized using it can exhibit varying effects depending on the dosage. High doses of these products may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. The threshold effects and toxicity levels would depend on the specific biological activity of the synthesized compounds .

Metabolic Pathways

3’-Methoxybiphenyl-4-boronic acid pinacol ester is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, particularly in the context of the synthesis of biologically active molecules. The metabolic pathways involving this compound are primarily related to its use as a building block in organic synthesis .

Transport and Distribution

The transport and distribution of 3’-Methoxybiphenyl-4-boronic acid pinacol ester within cells and tissues are not well-studied, as the compound is mainly used in synthetic chemistry. Its derivatives and the products synthesized using it can be transported and distributed within cells through various mechanisms. These may include interactions with transporters or binding proteins that facilitate their localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is not well-characterized, as the compound is primarily used in synthetic chemistry. The products synthesized using this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the synthesized molecules within the cell .

Biologische Aktivität

3'-Methoxybiphenyl-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug discovery and enzyme inhibition.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H19B O4

- Molecular Weight : 288.14 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. The boronate group allows for reversible covalent interactions with hydroxyl-containing biomolecules, facilitating modulation of enzyme activity and influencing metabolic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells, thereby inducing apoptosis .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a study focused on various boronic acids, it was found that certain derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic processes .

Enzyme Inhibition

This compound has been shown to act as an inhibitor for several enzymes, particularly serine proteases. The boronate moiety forms a covalent bond with the active site serine residue, effectively blocking substrate access and inhibiting enzymatic activity .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM across different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| This compound | A549 | 12 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various boronic acids against clinical strains of Staphylococcus aureus and Escherichia coli. The results highlighted that this compound exhibited a zone of inhibition comparable to standard antibiotics .

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| Control (Penicillin) | S. aureus | 20 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the most significant applications of 3'-methoxybiphenyl-4-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published in Tetrahedron Letters, researchers utilized this boronic ester to synthesize various biaryl derivatives, demonstrating high yields and selectivity. The reaction conditions were optimized using palladium catalysts, showcasing the versatility of this compound in generating complex organic molecules with significant biological activity .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that derivatives synthesized from this compound exhibit promising activity as potential anticancer agents. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines, contributing to the development of novel therapeutic strategies.

Data Table: Anticancer Activity of Derivatives

| Compound Structure | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF-7 (Breast) |

| Compound B | 3.8 | HeLa (Cervical) |

| Compound C | 6.5 | A549 (Lung) |

Material Science

Fluorescent Materials

This compound has also found applications in the development of fluorescent materials used in OLEDs (Organic Light Emitting Diodes). Its unique structural properties allow for effective charge transport and light emission, making it a valuable component in advanced electronic materials.

Case Study: OLED Performance Enhancement

A recent publication highlighted the incorporation of this boronic ester into OLED devices, resulting in improved efficiency and stability compared to traditional materials. The study detailed the synthesis of polymer blends containing this compound, which exhibited enhanced luminescent properties under operational conditions .

Catalysis

Role as a Catalyst

In addition to its use as a reactant, this compound can serve as a catalyst in various organic transformations. Its boron functionality allows for the activation of substrates in reactions such as nucleophilic substitutions and rearrangements.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 3'-Methoxybiphenyl-4-boronic acid | 85 |

| Rearrangement | Pinacol Ester Catalyst | 90 |

Eigenschaften

IUPAC Name |

2-[4-(3-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-9-14(10-12-16)15-7-6-8-17(13-15)21-5/h6-13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLUQLVTOZYCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.